molecular formula C24H26N4O4S B2367557 N-{3'-acetyl-7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide CAS No. 905787-56-6

N-{3'-acetyl-7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

Cat. No.: B2367557
CAS No.: 905787-56-6
M. Wt: 466.56
InChI Key: GAZWXSAVUXLPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3'-acetyl-7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
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Scientific Research Applications

  • Synthetic Versatility of Isatins : Isatins, including N-{3'-acetyl-7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide, are versatile for synthesizing a variety of heterocyclic compounds. For instance, Tripathi and Sonawane (2013) extracted isatin from the Couroupita guianesis and synthesized a novel heterocyclic spiro derivative, which can be used as a raw material for further drug synthesis (Tripathi & Sonawane, 2013).

  • Structural Complexity and Synthesis : These compounds exhibit structural complexity and diversity. For example, the synthesis of N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1,3,4]thiadiazol]-5'-yl) acetamides shows the intricate nature of these molecules and their potential in pharmaceutical research (Shyamsivappan et al., 2022).

  • Molecular Docking and Antimicrobial Activity : The compounds derived from these structures have shown potential in antimicrobial activities. Moustafa et al. (2020) demonstrated that some derivatives are potent against both Gram-positive and Gram-negative bacteria, and theoretical docking results suggest they may act as potent inhibitors of DNA gyrase (Moustafa et al., 2020).

  • Biological Activity and Applications : The structural motif present in these compounds is commonly used in medicinal chemistry due to its potential biological activities. For instance, the study by Aksenov et al. (2022) on the reduction of 4'H-spiro[indole-3,5'-isoxazoles] to form 2-(1H-Indol-3-yl)acetamides revealed anticancer properties, indicating the relevance of these compounds in therapeutic applications (Aksenov et al., 2022).

Properties

IUPAC Name

N-[4-acetyl-7'-methyl-1'-[3-(3-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-15-8-5-10-19(14-15)32-13-7-12-27-21-16(2)9-6-11-20(21)24(22(27)31)28(18(4)30)26-23(33-24)25-17(3)29/h5-6,8-11,14H,7,12-13H2,1-4H3,(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZWXSAVUXLPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=C(C=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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